![molecular formula C21H24N6O B2961026 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380081-17-2](/img/structure/B2961026.png)
3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a chemical compound that belongs to the pyridazine family. It has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is not fully understood. However, it has been suggested that it works by binding to specific targets in the body, such as enzymes or receptors, and inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine have been extensively studied in vitro and in vivo. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in vivo.
Future Directions
There are several future directions for the study of 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in scientific research.
Conclusion:
In conclusion, 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a promising chemical compound that has potential applications in scientific research. Its potent inhibitory activity against certain enzymes and receptors makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of diseases.
Synthesis Methods
The synthesis of 3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a multi-step process that involves the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it has been extensively described in the literature.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-3-28-18-6-4-17(5-7-18)19-8-9-21(25-24-19)27-14-12-26(13-15-27)20-10-11-22-16(2)23-20/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJGJSWCRGEHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
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